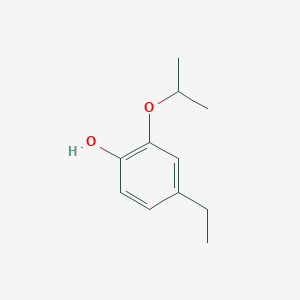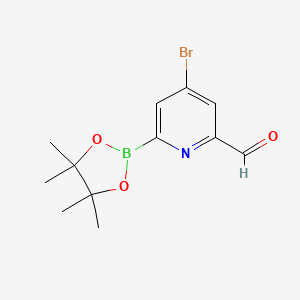
1,2-Propanediol, 3-(9-octadecenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(9-octadecenyloxy)-: is a chemical compound known for its surfactant properties. It forms micellar solutions and hexagonal liquid crystal phases in solution . This compound is also used as a host to grow membrane proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(9-octadecenyloxy)- can be synthesized through the reaction of 1,2-propanediol with 9-octadecenyl alcohol under specific conditions. The reaction typically involves the use of a catalyst to facilitate the etherification process .
Industrial Production Methods: In industrial settings, the production of 1,2-Propanediol, 3-(9-octadecenyloxy)- involves large-scale etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Propanediol, 3-(9-octadecenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions where the 9-octadecenyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(9-octadecenyloxy)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-(9-octadecenyloxy)- involves its ability to form micelles and liquid crystal phases. These properties enable it to encapsulate and stabilize various molecules, making it useful in drug delivery and protein research . The compound interacts with molecular targets through hydrophobic and hydrophilic interactions, facilitating the solubilization and transport of hydrophobic molecules .
Comparación Con Compuestos Similares
- Glycerol α-monoallyl ether
- Glycerol 1-allyl ether
- 3-(9-Octadecenyloxy)-1,2-propanediol
Comparison: 1,2-Propanediol, 3-(9-octadecenyloxy)- is unique due to its specific surfactant properties and ability to form liquid crystal phases. While similar compounds like glycerol α-monoallyl ether and glycerol 1-allyl ether also exhibit surfactant properties, they do not form liquid crystal phases as effectively . Additionally, 1,2-Propanediol, 3-(9-octadecenyloxy)- has a longer hydrophobic chain, enhancing its ability to stabilize hydrophobic molecules .
Propiedades
IUPAC Name |
3-octadec-9-enoxypropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMBHYHFFGEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)





![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)


